molecular formula C12H12N2O2S B2534484 N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide CAS No. 505088-70-0

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B2534484
CAS No.: 505088-70-0
M. Wt: 248.3
InChI Key: VLUWXAXUFWOUPM-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide is a heterocyclic compound characterized by a 1,2-oxazole core substituted with a methyl group at position 5 and an acetamide group at position 2. The phenylsulfanyl moiety attached to the acetamide distinguishes it from simpler oxazole derivatives.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-7-11(14-16-9)13-12(15)8-17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUWXAXUFWOUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and suitable electrophiles.

    Acetamide Formation: The final step involves the acylation of the oxazole derivative with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and phenylsulfanyl group are crucial for binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

1,2-Oxazole vs. 1,3-Oxazole Derivatives
  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide): The 1,3-oxazole core in iCRT3 alters electronic distribution compared to 1,2-oxazole, enhancing β-catenin/TCF interaction inhibition (Wnt pathway). The target compound’s 1,2-oxazole may exhibit weaker binding to β-catenin due to reduced planarity .
  • N-(5-Methyl-1,2-oxazol-3-yl)acetamide : A simpler analog lacking the phenylsulfanyl group shows lower lipophilicity (logP 0.82 vs. ~1.5–2.0) and reduced steric bulk, likely diminishing biological activity .
Oxazole vs. Benzothiazole/Triazole Derivatives
  • The trifluoromethyl group in these analogs further elevates logP (estimated >3.0) compared to the target compound .
  • Triazole Derivatives (e.g., 2-[(5-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide): The triazole ring introduces additional hydrogen-bonding sites, improving target engagement but increasing molecular weight (e.g., 433.5 g/mol) compared to the target compound (~279.3 g/mol) .

Substituent Variations

Sulfur-Containing Moieties
  • Phenylsulfanyl vs. Methylsulfanyl: Replacement of phenylsulfanyl with methylsulfanyl (e.g., in N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) reduces steric hindrance and logP (estimated ~2.5 vs.
  • Sulfonamide Groups (e.g., N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide): Sulfonamide substituents introduce polarity (higher hydrogen bond acceptor count: 7 vs. 4 in the target compound), improving aqueous solubility but limiting blood-brain barrier penetration .
Aromatic and Electron-Modifying Groups
  • Methoxy Substitutions (e.g., 2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide): Methoxy groups enhance electron-donating effects, increasing metabolic stability but reducing reactivity compared to the electron-withdrawing phenylsulfanyl group .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide is a compound notable for its unique structural features, which include a 1,2-oxazole ring and a phenylsulfanyl group. This combination potentially confers various biological activities, making it a subject of interest in pharmacological research. This article will explore the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂N₂O₂S
  • Molecular Weight : 248.30 g/mol
  • CAS Number : 505088-70-0

Synthesis Methods

The synthesis of this compound can be approached through various methods. A typical synthetic route involves:

  • Formation of the oxazole ring : Utilizing appropriate precursors such as 5-methylisoxazole derivatives.
  • Introduction of the phenylsulfanyl group : This can be achieved through nucleophilic substitution reactions involving thiophenol derivatives.
  • Acetamide formation : The final step involves acetylation to yield the target compound.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Compounds with oxazole and sulfonamide functionalities are often associated with antimicrobial effects. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Activity : Similar compounds have shown potential in modulating inflammatory pathways, indicating that this compound might possess anti-inflammatory properties.

Antimicrobial Activity

A study focusing on structurally similar compounds indicated that those containing the oxazole ring exhibited significant antimicrobial activity against various pathogens. For example:

Compound NameStructureActivity
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamideThiadiazole StructureAntimicrobial
N-(5-methyl-isoxazolyl)-acetamideIsoxazole StructureAnti-inflammatory

These findings suggest that this compound may share similar antimicrobial properties due to its structural characteristics .

Anti-inflammatory Potential

Research has demonstrated that compounds with oxazole moieties can inhibit pro-inflammatory cytokines. In vitro studies on related compounds have shown reductions in TNF-alpha and IL-6 levels, suggesting a potential for managing inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or oxazole structure may enhance its efficacy:

  • Hydroxyl Substituents : Hydroxyl groups at specific positions on the phenyl ring have been shown to increase tyrosinase inhibition and overall biological activity.
  • Methyl Groups : The introduction of methyl groups can influence lipophilicity and bioavailability.

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